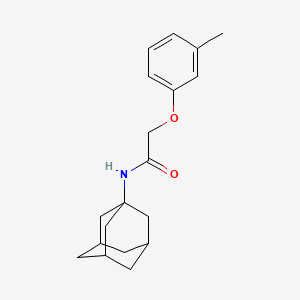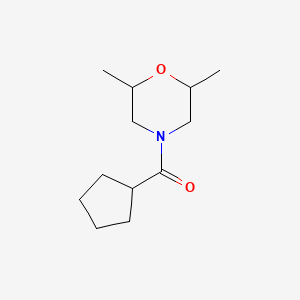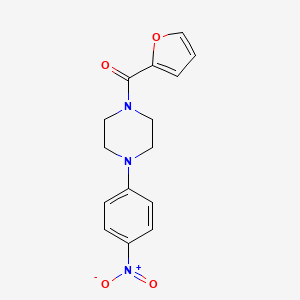
N-1-adamantyl-2-(3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-adamantyl-2-(3-methylphenoxy)acetamide, also known as APICA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. APICA belongs to the class of adamantane derivatives, which are known for their unique structural and pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-1-adamantyl-2-(3-methylphenoxy)acetamide is not fully understood. However, it has been proposed that N-1-adamantyl-2-(3-methylphenoxy)acetamide acts as a modulator of ion channels in the central nervous system. It has been suggested that N-1-adamantyl-2-(3-methylphenoxy)acetamide may interact with the GABAergic system, which is involved in the regulation of neuronal excitability and inhibition.
Biochemical and Physiological Effects
N-1-adamantyl-2-(3-methylphenoxy)acetamide has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities in animal models. It has also been investigated for its neuroprotective effects in various neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. N-1-adamantyl-2-(3-methylphenoxy)acetamide has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation and neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of using N-1-adamantyl-2-(3-methylphenoxy)acetamide in lab experiments is its high potency and selectivity. N-1-adamantyl-2-(3-methylphenoxy)acetamide has been shown to exhibit potent anticonvulsant and neuroprotective effects at low doses. However, one limitation of using N-1-adamantyl-2-(3-methylphenoxy)acetamide is its poor solubility in aqueous solutions, which may limit its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the research on N-1-adamantyl-2-(3-methylphenoxy)acetamide. One direction is to investigate the potential of N-1-adamantyl-2-(3-methylphenoxy)acetamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Another direction is to explore the pharmacokinetic properties of N-1-adamantyl-2-(3-methylphenoxy)acetamide and its potential as a drug candidate. Additionally, further studies are needed to elucidate the exact mechanism of action of N-1-adamantyl-2-(3-methylphenoxy)acetamide and its interactions with the GABAergic system.
Synthesis Methods
The synthesis of N-1-adamantyl-2-(3-methylphenoxy)acetamide involves the reaction of 1-adamantylamine with 3-methylphenol in the presence of acetic anhydride and a catalyst. The resulting product is then treated with acetic acid to obtain N-1-adamantyl-2-(3-methylphenoxy)acetamide as a white crystalline solid. The purity of N-1-adamantyl-2-(3-methylphenoxy)acetamide can be improved by recrystallization from an appropriate solvent.
Scientific Research Applications
N-1-adamantyl-2-(3-methylphenoxy)acetamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities in animal models. N-1-adamantyl-2-(3-methylphenoxy)acetamide has also been investigated for its neuroprotective effects in various neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
properties
IUPAC Name |
N-(1-adamantyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-13-3-2-4-17(5-13)22-12-18(21)20-19-9-14-6-15(10-19)8-16(7-14)11-19/h2-5,14-16H,6-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJSWYVJBKVERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-2-(3-methylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-4-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5187943.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide](/img/structure/B5187970.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5187989.png)
![4-[(1-{3-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5187993.png)
![propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B5188000.png)
![4-chloro-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5188005.png)

![4-[(benzylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5188018.png)


![N-[(benzyloxy)carbonyl]-N-cyclopentyl-4-nitrophenylalaninamide](/img/structure/B5188035.png)